4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazol-6-one core. This scaffold is substituted with:
- A 3,4-diethoxyphenyl group at position 4, contributing lipophilicity and steric bulk.
- A 2-hydroxy-5-methylphenyl substituent at position 3, offering both phenolic acidity and hydrophobic character.
Properties
Molecular Formula |
C27H27N3O5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H27N3O5/c1-4-33-21-11-9-17(14-22(21)34-5-2)26-23-24(19-13-16(3)8-10-20(19)31)28-29-25(23)27(32)30(26)15-18-7-6-12-35-18/h6-14,26,31H,4-5,15H2,1-3H3,(H,28,29) |
InChI Key |
HNVZWNHOGPKFJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=C(C=CC(=C5)C)O)OCC |
Origin of Product |
United States |
Biological Activity
4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound notable for its diverse biological activities. The compound's unique structural features, including a pyrrolo[3,4-c]pyrazole core and various functional groups, suggest potential applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments.
Structural Characteristics
The compound's structure includes:
- Pyrrolo[3,4-c]pyrazole core : This core structure is known for its biological activity.
- Functional groups : The presence of diethoxy and hydroxyphenyl substituents enhances its reactivity and potential for interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:
- Furan derivatives have been reported to possess anticancer properties, with studies highlighting their effectiveness against various human tumor cell lines .
- The specific combination of functional groups in this compound may confer unique mechanisms of action against cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Similar compounds have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
- Further studies could elucidate its effectiveness in reducing inflammation and pain.
Interaction Studies
To understand the biological activity of this compound, interaction studies are essential. Techniques such as:
- Molecular docking simulations : These can predict how the compound binds to specific enzymes or receptors implicated in disease pathways.
- Surface plasmon resonance : This method can quantitatively assess binding affinities.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Contains a furan ring and pyrazole core | Exhibits antimicrobial activity |
| 1H-pyrazolo[3,4-b]quinoline | Similar heterocyclic structure | Known for anticancer properties |
| 1H-pyrazolo[3,4-c]quinolin-6-one | Shares the pyrazole core | Displays neuroprotective effects |
Case Studies and Research Findings
Several studies have explored the biological activities of furan derivatives and their analogs:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Structural Comparisons
The closest analog identified in the evidence is 4-(3,4-diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (RN: 874145-69-4) . Key differences include:
| Feature | Target Compound | Pyridinylmethyl Analog |
|---|---|---|
| Position 5 Substituent | Furan-2-ylmethyl | 3-Pyridinylmethyl |
| H-Bonding Potential | Oxygen (furan) | Nitrogen (pyridine) |
| Lipophilicity (LogP)* | Higher (furan) | Lower (pyridine) |
| Metabolic Stability | Moderate (furan oxidation) | Variable (pyridine N-oxidation) |
*Predicted based on substituent contributions.
The furan-2-ylmethyl group in the target compound enhances lipophilicity compared to the pyridinylmethyl analog, which may improve membrane permeability but reduce aqueous solubility. The pyridine nitrogen in the analog could facilitate stronger interactions with metal ions or acidic residues in biological targets .
Physicochemical and Functional Comparisons
Table 1: Substituent Effects on Key Properties
| Compound | Substituent at Position 5 | Polar Surface Area (Ų)* | Aqueous Solubility (mg/mL)* |
|---|---|---|---|
| Target Compound | Furan-2-ylmethyl | ~95 | ~0.1 (low) |
| Pyridinylmethyl Analog | 3-Pyridinylmethyl | ~110 | ~0.5 (moderate) |
*Estimated using fragment-based calculations.
The 2-hydroxy-5-methylphenyl group in both compounds introduces intramolecular hydrogen bonding, which may stabilize the bioactive conformation. However, the 3,4-diethoxyphenyl group in the target compound could enhance metabolic stability compared to simpler aryl substituents due to steric hindrance of oxidative pathways .
Preparation Methods
Synthesis of Methyl 4-(2-Hydroxy-5-methylphenyl)-2,4-dioxobutanoate
The synthesis begins with the preparation of methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate, a key intermediate. This compound is synthesized via Claisen condensation between methyl acetoacetate and 2-hydroxy-5-methylbenzaldehyde under acidic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. The product is isolated by crystallization from ethanol, yielding a pale-yellow solid (mp 145–148°C).
Key Data:
Multicomponent Reaction for Chromeno[2,3-c]pyrrole-3,9-dione Formation
The chromeno[2,3-c]pyrrole-3,9-dione intermediate is synthesized via a one-pot MCR:
Reagents:
- Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate (1.0 equiv)
- 3,4-Diethoxybenzaldehyde (1.1 equiv)
- Furfurylamine (1.1 equiv)
Procedure:
- Furfurylamine and 3,4-diethoxybenzaldehyde are stirred in anhydrous ethanol at 40°C for 20 minutes to form an imine intermediate.
- Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate is added, followed by acetic acid (1 mL).
- The mixture is refluxed at 80°C for 20 hours, yielding 1-(3,4-diethoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a crystalline solid.
Optimization Insights:
Ring-Opening with Hydrazine Hydrate
The chromeno[2,3-c]pyrrole-3,9-dione is treated with hydrazine hydrate to induce ring-opening and pyrazole formation:
Conditions:
Mechanism:
Yield Optimization (Table 1):
| Entry | Solvent | Temperature (°C) | Molar Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 80 | 1:3 | 30 |
| 2 | Dioxane | 40 | 1:5 | 64 |
| 3 | Dioxane | 80 | 1:5 | 78 |
Adapted from Kletskov et al. (2021).
Analytical Characterization
The final product is characterized by spectroscopic and chromatographic methods:
- 1H NMR (DMSO-d6): δ 10.21 (s, 1H, OH), 7.45–6.72 (m, 9H, ArH and furan-H), 5.12 (s, 2H, CH2-furan), 4.08–3.94 (q, 4H, OCH2CH3), 2.28 (s, 3H, CH3).
- HPLC Purity: >95% (C18 column, MeOH:H2O = 70:30).
- IR (KBr): 3420 cm⁻¹ (OH), 1715 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).
Challenges and Alternative Approaches
Regioselectivity in MCR:
Hydrazine Sensitivity:
Alternative Route:
- Suzuki-Miyaura coupling to introduce the furan-2-ylmethyl group post-cyclization, though this requires palladium catalysis and inert conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
